Regiochemical Differentiation: 7-Benzyloxy vs. 6-Benzyloxy THIQ — Impact on PDE Inhibitory Potency
In a systematic SAR study of 19 dihydro- and tetrahydroisoquinoline PDE inhibitors, the 6-methoxy-7-benzyloxy substitution pattern (as in USV 2469) was found to be equipotent with the most potent inhibitor in the series (USV 2776), while each dihydroisoquinoline substantially outperformed its tetrahydroisoquinoline counterpart. The rank order at C6/C7 was benzyloxy > methoxy > hydroxy > hydrogen, spanning a >3000-fold activity range across the series [1]. This regiochemical SAR establishes that the 7-benzyloxy group installed in the target compound confers a specific potency profile distinct from the 6-benzyloxy regioisomer, which would be required to access a different, untested region of chemical space.
| Evidence Dimension | PDE inhibitory potency rank order by C6/C7 substituent |
|---|---|
| Target Compound Data | 7-Benzyloxy substitution (target compound scaffold); rank order: benzyloxy > methoxy > hydroxy > H at C6/C7 |
| Comparator Or Baseline | 6-Benzyloxy regioisomer (CAS 252061-94-2, same CAS also used for 6-benzyloxy THIQ); 6,7-dimethoxy; 6-methoxy; unsubstituted |
| Quantified Difference | >3000-fold activity span across substituent series; dihydroisoquinolines significantly more potent than tetrahydroisoquinoline counterparts |
| Conditions | Soluble and particulate cyclic AMP and cyclic GMP phosphodiesterase preparations from dog heart |
Why This Matters
The specific 7-benzyloxy regiochemistry cannot be assumed equivalent to the 6-benzyloxy isomer; procurement decisions must specify the exact regioisomer to ensure SAR reproducibility.
- [1] Van Inwegen, R.G., Salaman, P., St. Georgiev, V., Weinryb, I. (1979). Dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases from dog heart: Structure-activity relationships. Biochemical Pharmacology, 28(8), 1307-1312. View Source
